molecular formula C14H10N4 B13872665 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

Cat. No.: B13872665
M. Wt: 234.26 g/mol
InChI Key: BPCKZKZKYZAICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzimidazole core fused with a pyridine ring. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, followed by the addition of a nitrile source to introduce the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole core with a pyridine ring and a carbonitrile group allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

3-methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C14H10N4/c1-18-13-7-10(8-15)4-5-12(13)17-14(18)11-3-2-6-16-9-11/h2-7,9H,1H3

InChI Key

BPCKZKZKYZAICE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)N=C1C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.